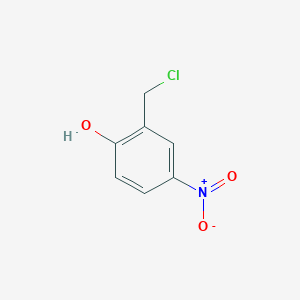
2-(氯甲基)-4-硝基苯酚
概述
描述
2-(Chloromethyl)-4-nitrophenol is an organic compound characterized by a chloromethyl group attached to the second carbon and a nitro group attached to the fourth carbon of a phenol ring
科学研究应用
2-(Chloromethyl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Compounds with similar structures, such as benzyl halides, are known to undergo reactions at the benzylic position . These reactions often involve nucleophilic substitution or free radical reactions .
Mode of Action
The mode of action of 2-(Chloromethyl)-4-nitrophenol is likely to involve interactions at the benzylic position, similar to other benzyl halides . This could involve nucleophilic substitution reactions or free radical reactions . For instance, in the presence of a nucleophile, the chlorine atom in the chloromethyl group could be substituted. Alternatively, under certain conditions, the compound could undergo a free radical reaction, leading to the formation of a benzylic radical .
Biochemical Pathways
For instance, if the compound undergoes nucleophilic substitution or free radical reactions, it could potentially influence pathways involving the formation or degradation of certain organic compounds .
Pharmacokinetics
Similar compounds, such as dabigatran etexilate, are metabolized in the liver and intestine . The compound’s bioavailability would be influenced by these ADME properties.
Result of Action
The compound’s interactions with its targets could lead to various changes at the molecular and cellular level, depending on the specific reactions involved .
Action Environment
The action, efficacy, and stability of 2-(Chloromethyl)-4-nitrophenol could be influenced by various environmental factors. For instance, the presence of certain catalysts could influence the compound’s reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals could also potentially influence the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-nitrophenol typically involves the chloromethylation of 4-nitrophenol. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of 4-nitrophenol then attack the aldehyde, followed by rearomatization of the aromatic ring to form 2-(Chloromethyl)-4-nitrophenol.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-4-nitrophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Formation of substituted phenols.
Reduction: Formation of 2-(Chloromethyl)-4-aminophenol.
Oxidation: Formation of 2-(Chloromethyl)-4-nitroquinone.
相似化合物的比较
2-(Chloromethyl)-4-nitrophenol can be compared with other similar compounds such as:
2-(Chloromethyl)-4-aminophenol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
2-(Chloromethyl)-4-nitroanisole: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
2-(Chloromethyl)-4-nitrobenzoic acid: Similar structure but with a carboxyl group, leading to different chemical properties and uses.
These comparisons highlight the unique reactivity and applications of 2-(Chloromethyl)-4-nitrophenol, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-(chloromethyl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNPZIYGODMAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183886 | |
| Record name | Phenol, 2-(chloromethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-19-5 | |
| Record name | 2-(Chloromethyl)-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2973-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2973-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(chloromethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-4-nitro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)-4-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74PC7TJ1MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(chloromethyl)-4-nitrophenol in organic synthesis?
A: 2-(Chloromethyl)-4-nitrophenol serves as a valuable building block in synthesizing various heterocyclic compounds, particularly benzoxazines and indolobenzoxazines. [, , ] These heterocyclic structures are frequently found in pharmaceuticals and other bioactive molecules. For example, it reacts with 3H-indoles to yield indolobenzoxazines. [] Similarly, it has been used to synthesize novel oxazine compounds by reacting with specific indole derivatives. []
Q2: Can you provide some details on the structural characterization of 2-(chloromethyl)-4-nitrophenol?
A: 2-(Chloromethyl)-4-nitrophenol (C7H5Cl3NO4P) has a molecular weight of 304.45 g/mol. [] While the provided abstracts do not specify spectroscopic data, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). []
Q3: How is 2-(chloromethyl)-4-nitrophenol used in synthesizing other phosphorus-containing compounds?
A: 2-(Chloromethyl)-4-nitrophenol can be reacted with phosphorus oxychloride to produce 2-chloromethyl-4-nitrophenyl phosphorodichloridate. [] This compound is useful for phosphorylating alcohols, a crucial reaction in synthesizing various biologically active molecules, including nucleotides and phospholipids. []
Q4: Are there any known applications of 2-(chloromethyl)-4-nitrophenol derivatives in medicinal chemistry?
A: While the provided research primarily focuses on synthetic applications, the resulting heterocyclic compounds, like indolobenzoxazines and benzoxazinocarbazole derivatives, are known scaffolds in medicinal chemistry. [, , ] These structures exhibit a wide range of biological activities and are being investigated for their potential in treating various diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
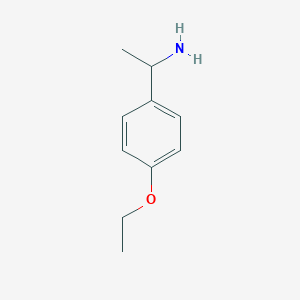
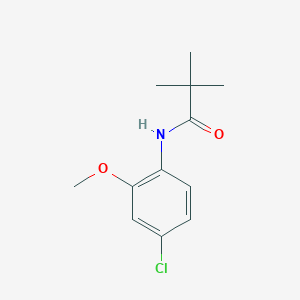

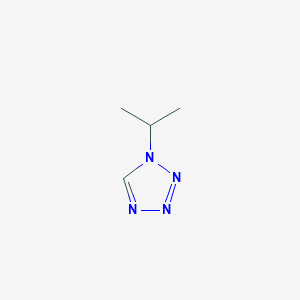


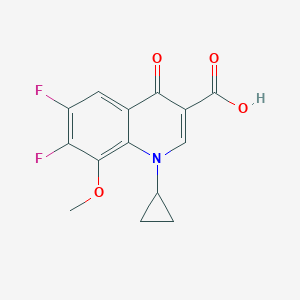

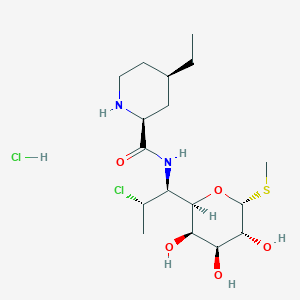
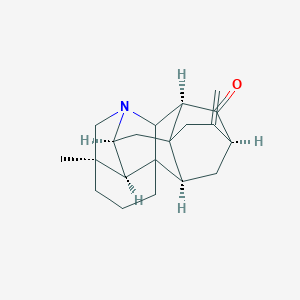
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
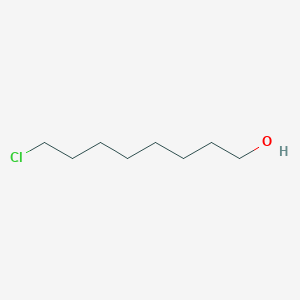

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
